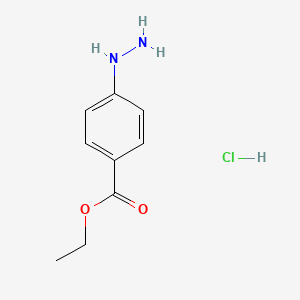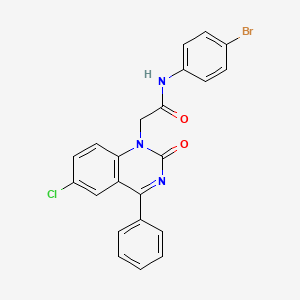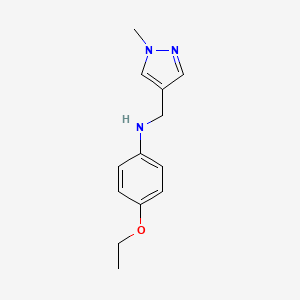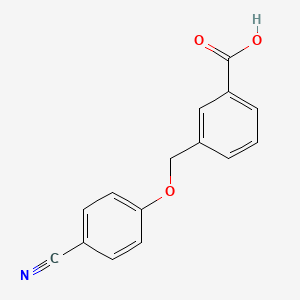![molecular formula C26H30ClN3O3S B2846655 N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride CAS No. 1215631-16-5](/img/structure/B2846655.png)
N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride is a useful research compound. Its molecular formula is C26H30ClN3O3S and its molecular weight is 500.05. The purity is usually 95%.
BenchChem offers high-quality N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photophysical Properties and Fluorescence
- Blue Emitting Fluorophores: The compound has been studied for its photophysical properties, particularly as a novel class of blue-emitting fluorophores. Research has focused on the absorption, emission, quantum yields, and dipole moments of related compounds in different solvents, revealing potential applications in fluorescence-based technologies (Padalkar et al., 2015).
Anticancer Activity
- Synthesis for Anticancer Activity: The compound has been utilized in the synthesis of new heterocycles, which were then evaluated for their anticancer activity. Specifically, its derivatives have shown potent activity against certain cancer cell lines, suggesting its potential in cancer research (Abdel-Motaal et al., 2020).
Catalysis and Chemical Reactions
- Catalyst Preparation: The compound has been used in the preparation of catalysts, such as ruthenium catalysts for ketone reduction. This involves complex chemical reactions and demonstrates the compound's role in catalytic processes (Facchetti et al., 2016).
Spasmolytic Agents
- Development of Spasmolytic Agents: Research has been conducted on derivatives of this compound for their potential as spasmolytic agents. These studies aim to understand the structure-activity relationships and identify the most effective compounds (Kanao et al., 1982).
Synthesis of Novel Compounds
Novel Compound Synthesis
The compound has been a key component in the synthesis of various novel compounds, including benzo[b][1,6]naphthyridines, which have been evaluated for cytotoxic activity (Deady et al., 2003).
Synthesis of Antimicrobial Agents
It has also been used in the synthesis of antimicrobial agents, demonstrating its versatility in creating compounds with potential medical applications (El-Gaby et al., 2000).
Miscellaneous Applications
Docking Studies and Anti-Microbial Evaluation
This compound has been involved in docking studies and evaluated for anti-microbial activity, highlighting its relevance in both theoretical and practical aspects of medicinal chemistry (Spoorthy et al., 2021).
Photocyclization Processes
Its derivatives have been studied for photocyclization processes, contributing to the synthesis of complex chemical structures (Wei et al., 2016).
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S.ClH/c1-5-28(6-2)16-17-29(25(30)20-13-9-11-18-10-7-8-12-19(18)20)26-27-23-21(31-3)14-15-22(32-4)24(23)33-26;/h7-15H,5-6,16-17H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSYVUMPGJJNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)OC)OC)C(=O)C3=CC=CC4=CC=CC=C43.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride](/img/structure/B2846574.png)






![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)


![2,2-Diethoxyethyl-imino-methyl-oxo-lambda6-sulfane;[(1S,4R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid](/img/structure/B2846588.png)
![N-[(1R,2S,3R)-3-Ethoxy-2-methylsulfanylcyclobutyl]-6-methylsulfanylpyridine-2-carboxamide](/img/structure/B2846591.png)
